molecular formula C7H7NO B1310582 2-Methylnicotinaldehyde CAS No. 60032-57-7

2-Methylnicotinaldehyde

Cat. No. B1310582
CAS RN: 60032-57-7
M. Wt: 121.14 g/mol
InChI Key: JHRPHASLIZOEBJ-UHFFFAOYSA-N
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Description

2-Methylnicotinaldehyde is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals. It is a derivative of nicotinaldehyde, which itself is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the methyl group at the 2-position of the pyridine ring influences the reactivity and properties of the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-methylnicotinaldehyde has been explored in several studies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-methylnicotinaldehyde, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another study reported the facile synthesis of 2-aminonicotinaldehyde, which is structurally similar to 2-methylnicotinaldehyde, without the need for chromatography and with the potential for easy scale-up .

Molecular Structure Analysis

The molecular structure of 2-methylnicotinaldehyde can be inferred from related compounds. For example, the ligand 2-aminonicotinaldehyde (ANA) and its metal complexes were characterized by spectroscopic studies and single crystal X-ray diffraction, revealing intra/intermolecular hydrogen bonding and coordination of the N-atom of the pyridine ring to metal ions in a tetrahedral fashion . This suggests that 2-methylnicotinaldehyde would also exhibit specific bonding patterns and structural features important for its reactivity.

Chemical Reactions Analysis

2-Methylnicotinaldehyde can be expected to participate in various chemical reactions due to its aldehyde functional group. Aldehydes are typically reactive towards nucleophiles, and this reactivity can be utilized in the synthesis of more complex molecules. For instance, the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes has been reported, which provides access to optically active terminal acetylenes . Additionally, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions involving aromatic aldehydes demonstrates the versatility of aldehydes in multi-component reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methylnicotinaldehyde are not directly reported, related compounds provide insight into what can be expected. For example, 2-methyltetrahydrofuran (2-MeTHF) is a biomass-derived solvent with a low miscibility with water, a high boiling point, and remarkable stability, which are desirable properties for a solvent in organic synthesis . These properties suggest that 2-methylnicotinaldehyde may also possess unique physical and chemical characteristics that could make it suitable for various applications in organic chemistry and potentially in pharmaceutical chemistry, given its structural similarity to other biologically active compounds.

Scientific Research Applications

Electrochemical Reduction Mechanisms

A study by Laviron, Meunier‐Prest, and Mathieu (1994) explored the electrochemical reduction mechanisms of derivatives of nicotinaldehyde, including methyl isonicotinate. They proposed a complex reduction mechanism involving proton transfers and subsequent chemical reactions, which highlights the electrochemical properties of compounds related to 2-methylnicotinaldehyde (Laviron, Meunier‐Prest, & Mathieu, 1994).

Insecticidal Potential

Wang et al. (2010) synthesized a compound derived from 2-chloro-5-methylnicotinaldehyde with potential insecticidal activity. This research suggests that derivatives of 2-methylnicotinaldehyde could be explored for their applications in pest control (Wang, Ma, Xu, Ling, & Yang, 2010).

Analytical Applications in Lipid Peroxidation

Gérard-Monnier et al. (1998) found that certain indole derivatives, which could be chemically related to 2-methylnicotinaldehyde, react with lipid peroxidation products to form chromophores. These reactions are useful in colorimetric assays for studying lipid peroxidation, an important process in cell biology (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Photochemical Studies and Antimicrobial Activity

Research by Gangadasu et al.

(2009) explored the photochemical isomerization and antimicrobial activity of derivatives from 2-chloro-5-methylnicotinaldehyde. They demonstrated the efficiency of these derivatives in photochemical reactions and their potential in antimicrobial applications (Gangadasu, Reddy, Ravinder, Kumar, Raju, Kumar, Murthy, & Rao, 2009).

Potential Role in Type 2 Diabetes

Zhou et al. (2009) discussed the overload of nicotinamide and its derivatives, including 2-methylnicotinaldehyde, in the development of type 2 diabetes. This research provides insight into the metabolic implications of nicotinamide derivatives in health and disease (Zhou, Li, Sun, Guo, Lun, Zhou, Xiao, Jing, Sun, Zhang, Luo, Bian, Zou, Li, Gong, Yu, Sun, Zheng, Jiang, & Li, 2009).

Methylotrophy in Microorganisms

Chistoserdova et al. (2003) discussed the concept of methylotrophy, a metabolic process in microorganisms using one-carbon compounds like methanol, which is chemically related to 2-methylnicotinaldehyde. Understanding methylotrophy can provide insights into the utilization of one-carbon compounds in biotechnological applications (Chistoserdova, Chen, Lapidus, & Lidstrom, 2003).

Cellular Impact of Methylglyoxal

Chakraborty, Karmakar, & Chakravortty (2014) explored the metabolism and biological implications of methylglyoxal, a compound related to 2-methylnicotinaldehyde. Their research provides insights into the effects of such compounds on cellular processes, including pathogenesis and disease progression (Chakraborty, Karmakar, & Chakravortty, 2014).

Safety And Hazards

The safety data sheet for 2-Methylnicotinaldehyde suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-7(5-9)3-2-4-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRPHASLIZOEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454518
Record name 2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnicotinaldehyde

CAS RN

60032-57-7
Record name 2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-carboxaldehdye
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (2-methylpyridin-3-yl)methanol (1.0 g, 8.12 mmol) in dichloromethane (10 mL) and manganese oxide (7.06 g, 81.2 mmol) was stirred at room temperature for sixty hours and then heated at 45° C. for 4 h. The reaction was filtered through celite and a plug of silica gel (5×7 cm) using ethyl acetate as eluent. The filtrate was then concentrated to give 2-methyl nicotinaldehyde as an oil (680 mg). 1H NMR (400 MHz, CDCl3) δ 10.32 (s, 1H), 8.67 (dd, 1H), 8.09 (dd, 1H), 7.31 (dd, 1H), 2.88 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 2-methylnicotinate (0.5 g, 3.3 mmol) in THF (16 mL) at 0° C. was treated dropwise with lithium aluminum hydride in THF (6.6 mL, 1 M), stirred at 0° C. for 1.5 hours, treated with ethyl acetate (3 mL), warmed to 25° C., and partitioned between ethyl acetate and saturated NaHCO3. The organic phase was washed with brine, dried over MgSO4, filtered and concentrated. A solution of the residue (0.391 g) in dichloromethane (16 mL) was treated with MnO2 (2 g), stirred at 25° C. for 68 hours, filtered through celite®, and the solvent was evaporated to give the title compound (0.303 g, 75% yield), which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-2-methylpyridine (148; 10 g, 58.1 mmol) in THF (150 mL) was added n-BuLi (2.5 M, 25.6 mL) at −78° C. The reaction mixture was stirred at this temperature for 1 h. DMF (1.30 mL) was then added and the resulting reaction mixture was stirred for 1 h at −78° C. The reaction was quenched by the addition of aq. NH4Cl. Upon warming to room temperature, the mixture was extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography to afford 2-methylnicotinaldehyde 149 (2.18 g, 31%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Li, C Qin, Y Yu, H Fan, Y Fu, H Li… - Advanced Synthesis & …, 2017 - Wiley Online Library
… It should be noted that the less-active substrate 2-methylnicotinaldehyde 1h could also participate in the process to give the annulation product 3h (58% yield) after 2 days. …
Number of citations: 20 onlinelibrary.wiley.com
R Wagh, G Nerurkar, J Nagarkar - ChemistrySelect, 2018 - Wiley Online Library
… Some other substrates like 2- methylnicotinaldehyde and 2-chlronicotinaldehyde were oxidized to 6-methylnicotinic acid 2 q* and 2-chloronicotinic acid 2 r with 85% and 92% yield …
J Li, Y Fu, C Qin, Y Yu, H Li, W Wang - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Moreover, we evaluated a less reactive substrate 2-methylnicotinaldehyde (1h). Unsurprisingly, the cyclization reaction became sluggish and gave only a trace amount of the product …
Number of citations: 21 pubs.rsc.org
SY Liew, CY Looi, M Paydar, FK Cheah, KH Leong… - PloS one, 2014 - journals.plos.org
… ) to C-22 (δ C 165.9), H-19 (δ H 10.72) to C-21 (δ C 127.6) indicated that ring D is connected to a nicotinaldehyde ring (ring E) with a methyl group forming a 2-methylnicotinaldehyde …
Number of citations: 54 journals.plos.org
SJ Kang, JW Lee, J Song, J Park, J Choi… - Journal of Enzyme …, 2020 - Taylor & Francis
The importance of transforming growth factor beta-activated kinase 1 (TAK1) to cell survival has been demonstrated in many studies. TAK1 regulates signalling cascades, the NF-κB …
Number of citations: 2 www.tandfonline.com
LS Yue - 2014 - search.proquest.com
The phytochemical studies on two species of Rubiaceae; Nauclea officinalis and Nauclea subdita have been carried out. Twenty one compounds were successfully isolated and …
Number of citations: 5 search.proquest.com
SY Liew - 2014 - studentsrepo.um.edu.my
The phytochemical studies on two species of Rubiaceae; Nauclea officinalis and Nauclea subdita have been carried out. Twenty one compounds were successfully isolated and …
Number of citations: 3 studentsrepo.um.edu.my
G Deng, B Zhao, Y Ma, Q Xu, H Wang, L Yang… - Bioorganic & medicinal …, 2013 - Elsevier
… To a solution of 2-methylnicotinaldehyde (6.92 mg, 0.057 mmol) and 2-([1,1′-biphenyl]-4-yl)-2,8-diazaspiro[4.5]decan-1-one 8 (TFA salt, 20 mg, 0.048 mmol) in dichloromethane (DCM…
Number of citations: 22 www.sciencedirect.com
H Yang, G Xu, Y Pei - Chemical Research in Chinese Universities, 2017 - Springer
A series of novel pyridinyl-4,5-2H-isoxazole derivatives was synthesized and their chemical structures were characterized by 1 H NMR, 13 C NMR as well as MS spectroscopic methods…
Number of citations: 7 link.springer.com
N Ramkumar, R Nagarajan - The Journal of organic chemistry, 2014 - ACS Publications
… (18) Treatment of 11 with 2-methylnicotinaldehyde 31 in the presence of 1.5 equiv of 1,1,3,3,-tetramethylguanidine (TMG) in MeOH at room temperature for 8 h followed by oxidation …
Number of citations: 63 pubs.acs.org

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